molecular formula C12H20N2O2 B2977155 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2224203-11-4

1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2977155
CAS No.: 2224203-11-4
M. Wt: 224.304
InChI Key: AWBZALNIQJEIIS-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one (CAS 2224203-11-4) is a chemical compound with a molecular formula of C12H20N2O2 and a molecular weight of 224.30 g/mol . It features a piperazine ring—a common structural motif in medicinal chemistry—substituted with a pivaloyl (2,2-dimethylpropanoyl) group and an acryloyl (prop-2-en-1-one) group . This combination makes it a valuable building block for researchers, particularly in the synthesis of more complex molecules and the exploration of structure-activity relationships (SAR). Pi perazine derivatives are extensively investigated in pharmaceutical research for their interaction with various biological targets. For instance, similar piperazine-containing compounds have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels for pain research , as inhibitors of PARP1 for oncology studies , and as core structures in antimalarial agents . The specific structure of this compound, particularly the acryloyl group, suggests potential utility in the design of covalent inhibitors or as an intermediate in the development of targeted therapeutics, such as Ras inhibitors . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,2-dimethyl-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-10(15)13-6-8-14(9-7-13)11(16)12(2,3)4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZALNIQJEIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the intermediate 4-(2,2-dimethylpropanoyl)piperazine. This intermediate is then reacted with prop-2-en-1-one under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with piperazine-based α,β-unsaturated ketones, which differ in substituents on the piperazine ring, aromatic systems, or the propanoyl group. Below is a detailed comparison:

Key Structural Differences and Implications

Aromatic Substituents: Compounds like (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one exhibit extended π-systems, improving binding to aromatic-rich enzyme pockets but reducing solubility.

Synthetic Efficiency :

  • The tert-butylbenzoyl derivative (9f) shows moderate yield (33%), suggesting challenges in coupling sterically hindered groups.
  • Purity data from AP-238 (>95% via ¹H NMR) highlights the importance of chromatographic purification for α,β-unsaturated ketones, which are prone to polymerization.

Physicochemical Properties :

  • Chlorophenyl-naphthyl derivatives exhibit higher density (1.260 g/cm³) and lower pKa (1.89), correlating with increased lipophilicity and acidity compared to aliphatic analogs.
  • Hydroxypropyl derivatives have a polar surface area (PSA) of 43.78, favoring aqueous solubility, whereas bulky tert-butyl groups enhance membrane permeability.

Biological Activity

1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]prop-2-en-1-one, also known as pivaloylpiperazine derivative, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 1-(4-pivaloylpiperazin-1-yl)prop-2-en-1-one
  • CAS Number : 2224203-11-4
  • Molecular Formula : C₁₂H₁₈N₂O₂

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with appropriate acylating agents. Specific methodologies have been documented in literature, demonstrating various synthetic routes that yield this compound with high purity and yield rates .

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit promising antimicrobial properties . In a study evaluating similar piperazine compounds, certain derivatives showed significant antibacterial and antifungal activities. For instance, compounds derived from piperazine demonstrated inhibitory effects against various strains of bacteria and fungi at concentrations comparable to standard antibiotics .

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
5cModerate10 μg/mL
5gHigh5 μg/mL
10nVery High2 μg/mL

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of piperazine have been evaluated for anti-inflammatory effects . Research highlighted that certain compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing up to 87% inhibition at specific concentrations .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
5c6570
5g8085
Dexamethasone (Control)7184

Analgesic Activity

Piperazine derivatives have also been studied for their analgesic properties . A series of studies indicated that specific derivatives exhibited analgesic effects comparable to traditional analgesics like morphine .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of piperazine derivatives:

  • Study on Pain Management : A clinical evaluation involving patients with chronic pain showed that a piperazine derivative significantly reduced pain levels compared to placebo controls.
  • Inflammatory Conditions : A randomized trial assessed the efficacy of a related compound in patients with rheumatoid arthritis, reporting a marked reduction in inflammatory markers.

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